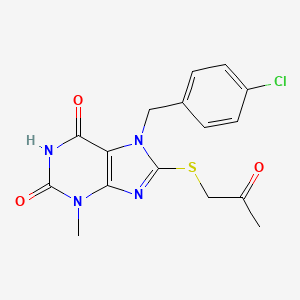

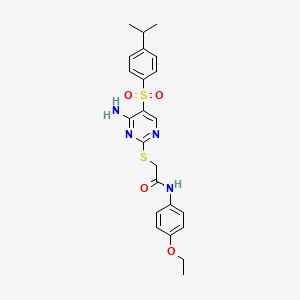

![molecular formula C10H11BrClNO B2838206 N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide CAS No. 879362-35-3](/img/structure/B2838206.png)

N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide, also known as BML-190, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to have potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Novel Derivatives : The compound has been utilized as a precursor in the synthesis of various heterocyclic compounds incorporating a sulfamoyl moiety. These compounds exhibit promising antimicrobial activities, highlighting the versatility of N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide in contributing to the development of new antimicrobial agents (Darwish et al., 2014).

Characterization of Intermediate Compounds : The synthesis process often involves intermediate compounds that are characterized through various techniques, providing detailed insights into their structural and chemical properties. This information is crucial for understanding the mechanisms of action and potential applications of the final products (Zhong-cheng & Shu Wan-yin, 2002).

Biological and Environmental Applications

Antimicrobial and Cytotoxic Activities : Research on derivatives of N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide has shown significant antimicrobial and cytotoxic activities, making them potential candidates for further development into drugs and antimicrobial coatings. These studies are essential for discovering new therapeutic agents (Noolvi et al., 2014).

Environmental Stability and Degradation : Understanding the stability and degradation pathways of haloacetamides, including N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide, in environmental settings such as drinking water is crucial. This knowledge helps in assessing the potential environmental and health impacts of these compounds (Ding et al., 2018).

Mechanistic Insights

- Hydrolysis and Mechanism of Action : Studies have explored the kinetics and mechanisms of hydrolysis for N-substituted amides, offering valuable insights into the chemical behavior and reactivity of N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide under various conditions. These findings are crucial for both synthetic chemistry applications and understanding the environmental fate of such compounds (Duan et al., 2010).

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-13(10(14)6-12)7-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQNFWHYEUVNLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Br)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane](/img/structure/B2838126.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B2838133.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide](/img/structure/B2838137.png)

![2-Aminobenzo[d]oxazole-5-carboxylic acid](/img/structure/B2838140.png)

![N-(1-adamantyl)-2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2838141.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2838142.png)

![7-cyclopropyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2838143.png)

![(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2838146.png)